1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-8-9-21-16(6-10-22-11-7-16)13-18-15(20)17-12-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONAEJWXPNEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NCC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and potential therapeutic applications.
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 299.35 g/mol
- CAS Number : 1951459-63-4
Synthesis and Characterization
The synthesis of 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea involves multi-step organic reactions starting from suitable precursors. Characterization techniques such as FT-IR, NMR (^1H and ^13C), and LCMS are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea exhibits significant anticancer activity:
- Mechanism of Action : The compound induces apoptosis in various cancer cell lines, particularly breast cancer cells. It inhibits colony formation, suggesting a potential role in cancer therapy.
-
Case Studies :
- In vitro experiments showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among breast cancer cell lines.
- Further investigations revealed that the compound may interfere with specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Research indicates that 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea possesses notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Comparative Biological Activity Table
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | Induces apoptosis and inhibits colony formation |
| Antibacterial | E. coli | 10 | Effective against Gram-negative bacteria |
| Antifungal | Candida albicans | 5 | Shows potential as a topical antifungal agent |
Future Directions and Applications
The potential therapeutic applications of 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea extend beyond oncology and infectious diseases:
- Vascular Occlusive Conditions : Preliminary studies suggest that the compound may inhibit smooth muscle proliferation, indicating possible applications in treating vascular occlusive conditions such as restenosis and atherosclerosis .
- Drug Development : Given its diverse biological activities, further exploration into the pharmacokinetics, toxicity profiles, and formulation strategies is warranted to advance this compound into clinical settings.
Scientific Research Applications
1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea has demonstrated potential in various scientific applications, including microbiology, pharmacology, oncology, medicinal chemistry, organic synthesis, and drug discovery.
Scientific Research Applications
- Antimicrobial Agent: This compound has been investigated for its antimicrobial properties, with researchers exploring its potential as a novel antibacterial and antifungal agent.
- Anticancer Agent: Studies have explored the potential of 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea as an anticancer agent. Cancer cell lines, such as breast cancer cells, are cultured and treated with varying concentrations of the compound to assess its efficacy. The compound has been shown to induce apoptosis in breast cancer cells and inhibit colony formation.
- Versatile Building Block: In organic synthesis, 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea serves as a versatile building block for synthesizing various organic compounds. Researchers modify the compound to introduce desired functional groups and participate in reactions like Mannich reactions and Schiff’s base formation to yield novel derivatives.
Synthesis and Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Findings :
Thiopyran vs. Pyran Rings: The thiopyran ring in the target compound introduces sulfur, which may influence electronic properties (e.g., increased polarizability) compared to oxygen-containing pyran analogs like 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea .
Hydrophilic vs. Lipophilic Substituents: The 2-hydroxyethoxy group in the target compound enhances hydrophilicity, contrasting with the ethoxy or benzylmercapto groups in pyran-2-one derivatives (14f, 14g), which favor lipophilicity .
Synthetic Accessibility :
- Pyran-2-one derivatives (14f, 14g) are synthesized via nucleophilic addition (e.g., ethoxy sodium or benzylmercaptan) to α,β-unsaturated ketones, followed by crystallization .
- The target compound’s synthesis pathway is unreported, but its structure implies possible routes involving urea coupling with functionalized thiopyran intermediates.
Safety and Handling :
- While safety data for the target compound are unavailable, analogs like 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea emphasize precautions such as avoiding ignition sources (P210) and handling under controlled conditions (P201, P202) .
Q & A
Q. What computational tools predict metabolic pathways or toxicity?
- Methodological Answer : Tools like SwissADME predict Phase I/II metabolism (e.g., hydroxylation of the benzyl group). For toxicity, ProTox-II assesses hepatotoxicity or mutagenicity risks. Molecular dynamics simulations (AMBER) model interactions with cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
